[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL is a chemical compound with the molecular formula C30H48O3 and a molecular weight of 456.70 g/mol It is a derivative of ergosterol, a sterol found in fungi and protozoa
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL typically involves the acetylation of ergosterol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group at the 3-position of ergosterol.
Industrial Production Methods
Industrial production of 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated derivatives.
Scientific Research Applications
3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of sterol derivatives.
Biology: The compound is studied for its role in fungal cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as an antifungal agent due to its structural similarity to ergosterol, which is a target for many antifungal drugs.
Industry: It is used in the synthesis of other bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL involves its interaction with cell membranes. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This can disrupt cellular processes and lead to cell death. The compound’s molecular targets include enzymes involved in sterol biosynthesis pathways.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound from which 3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL is derived.
Cholesterol: A structurally similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with a similar structure and function.
Uniqueness
3B-ACETOXYERGOSTA-7,22-DIEN-5A-OL is unique due to its specific acetylation at the 3-position, which imparts distinct chemical properties and biological activities. This modification can enhance its stability and alter its interaction with biological membranes compared to its parent compound, ergosterol.
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H48O3/c1-19(2)20(3)8-9-21(4)25-10-11-26-24-13-17-30(32)18-23(33-22(5)31)12-16-29(30,7)27(24)14-15-28(25,26)6/h8-9,13,19-21,23,25-27,32H,10-12,14-18H2,1-7H3/t20?,21?,23?,25?,26?,27?,28-,29-,30-/m1/s1 |
InChI Key |
BXBNGJWUBFCBEZ-MJGOLLAPSA-N |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC[C@@]4([C@@]3(CCC(C4)OC(=O)C)C)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4(C3(CCC(C4)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.